
2-(Hydroxymethyl)-3-methylphenol
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-methylphenol is a natural product found in Acourtia nana with data available.
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Assemblies
2-(Hydroxymethyl)-3-methylphenol derivatives have been studied for their unique hydrogen-bonding networks, which result in sheet formations. These structures display centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups, with potential weak inter-sheet pi-pi interactions. Such structural characteristics are essential in understanding the molecular interactions and assembly formations in crystallography and material sciences (Masci & Thuéry, 2002).
Antioxidant Properties
Several derivatives of this compound bearing hydroxymethyl, aminomethyl, or N-acetylaminomethyl groups have been synthesized and assessed for their antioxidant properties. These derivatives exhibited significant antioxidant activity in in vitro models, showcasing the potential of these compounds in medical and biological applications, especially in combating oxidative stress-related conditions (Buravlev et al., 2019).
Synthetic Method Optimization
The synthesis of 2-Hydroxy-3-cyanmethylmethyl-5-methyl atophenone, derived from p-methylphenol which is structurally related to this compound, has been optimized using uniform experiment design. Achieving an 88.5% yield in this process underscores the compound's potential in various synthetic applications and the importance of optimizing synthesis routes for industrial and research purposes (Li Jing-fen, 2003).
Intramolecular Hydrogen Bonding in Antioxidants
A kinetic and thermodynamic investigation of derivatives similar to this compound revealed their excellent antioxidant activity. The study attributed this activity to reduced steric crowding around the hydroxyl group and the stabilization of the aroxyl radical due to intramolecular hydrogen bonding. Such insights are pivotal in designing new antioxidants with enhanced efficacy and stability (Amorati et al., 2003).
Photosensitive Polymers
This compound has been used in the development of negative working, thermally stable, and photosensitive polymers. These polymers show excellent transparency above 300nm in the UV-visible spectrum, indicating their potential use in various industrial applications, including electronics and materials science (Takeshi et al., 2000).
Comparative Studies on Biological Activities
Derivatives of this compound have been synthesized and compared for their antioxidative properties and biological activities. These studies are crucial in identifying potential therapeutic agents and understanding the structural basis of biological activity in phenolic compounds (Mastelić et al., 2008).
Synthetic Applications
Research on synthetic applications involving compounds structurally related to this compound has demonstrated their potential in various fields, including the synthesis of complexones, antioxidants, and other biologically active substances. These studies highlight the versatility and significance of these compounds in synthetic chemistry (Prishchenko et al., 2008).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOYKYFKJGWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




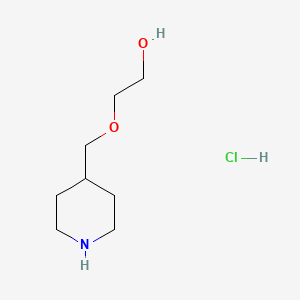
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)

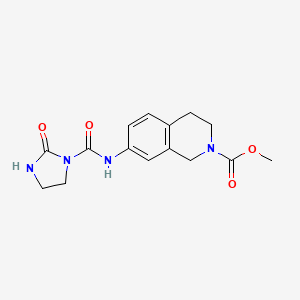

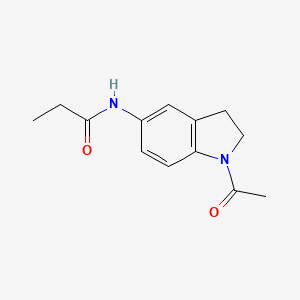
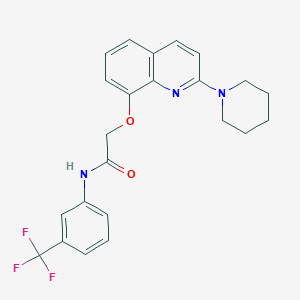
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
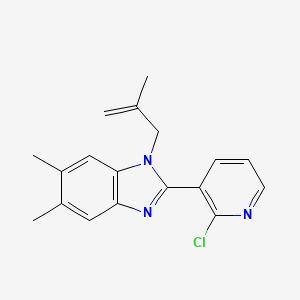
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)
![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)